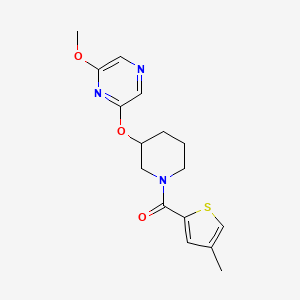

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone: is a chemical compound with the molecular formula C16H19N3O3S and a molecular weight of 333.41. This compound has garnered significant attention due to its diverse range of applications in scientific experiments.

Properties

IUPAC Name |

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-6-13(23-10-11)16(20)19-5-3-4-12(9-19)22-15-8-17-7-14(18-15)21-2/h6-8,10,12H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYANQLOGPCWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

The specific types of reactions that (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone undergoes, as well as the common reagents and conditions used in these reactions, are not well-documented in the available literature. Generally, compounds of this nature can undergo various organic reactions such as oxidation, reduction, and substitution, depending on the functional groups present and the reaction conditions.

Scientific Research Applications

The scientific research applications of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone are diverse and span multiple fields, including chemistry, biology, medicine, and industry. This compound is used in various scientific experiments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, including its molecular targets and pathways, is not explicitly detailed in the available sources. Typically, compounds with similar structures may interact with specific enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparing (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone with similar compounds highlights its uniqueness. Similar compounds may include other piperidine derivatives or methoxypyrazine-containing molecules. Each of these compounds may exhibit distinct chemical and biological properties, making this compound unique in its applications and effects.

Biological Activity

The compound (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines a piperidine ring with methoxypyrazine and thiophene moieties, suggests that it may interact with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A piperidine ring, which is known for its role in pharmacological activity.

- A methoxypyrazine group, which may enhance receptor binding or enzyme inhibition.

- A methylthiophene moiety that could contribute to its overall bioactivity.

Research indicates that the compound may exhibit significant biological activity through several mechanisms:

- Enzyme Inhibition : The presence of the methoxypyrazine moiety suggests potential interactions with phosphodiesterases and other enzymes, which are crucial in various signaling pathways .

- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing neurological functions.

Antifungal Activity

Studies have shown that derivatives of piperidine compounds exhibit antifungal properties. For instance, similar compounds have demonstrated effectiveness against resistant strains of Candida auris, suggesting that this compound could also possess antifungal activity . The mechanism involves disrupting the plasma membrane of fungal cells, leading to cell death.

Antitumor Potential

In vitro studies have indicated that related compounds can induce apoptosis and cell cycle arrest in cancer cells. This suggests that the compound may also have potential as an antitumor agent by targeting specific pathways involved in cell proliferation and survival .

Study 1: Antifungal Efficacy

A study focused on synthesizing novel piperidine derivatives showed promising antifungal activity against clinical isolates of C. auris. Compounds with similar structural features exhibited minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal potential .

Study 2: Antitumor Activity

Another investigation into piperidine-based derivatives revealed their ability to induce apoptosis in cancer cell lines. These derivatives were shown to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .

Data Tables

| Compound | Biological Activity | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Compound A | Antifungal | 0.24 - 0.97 | Membrane disruption |

| Compound B | Antitumor | N/A | Apoptosis induction |

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

The synthesis typically involves multi-step pathways, including nucleophilic substitution for pyrazine-piperidine coupling and Friedel-Crafts acylation for thiophene attachment. Key steps:

- Coupling of 6-methoxypyrazine-2-ol with piperidine derivatives using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .

- Acylation of 4-methylthiophene with activated carbonyl intermediates under anhydrous conditions (e.g., using AlCl₃ as a Lewis catalyst) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .

Optimization strategies include adjusting reaction temperature (60–100°C), solvent polarity (DMF for polar intermediates), and catalyst loading (1–5 mol% Pd) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

A combination of techniques ensures accurate structural elucidation:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) and carbon backbone .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₀N₃O₃S⁺ requires m/z 366.1212) .

- X-ray crystallography : Resolves bond angles and dihedral steric effects, critical for understanding conformational flexibility .

- FT-IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates .

- Cellular viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

- Anti-inflammatory screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

- Binding affinity studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding poses in protein active sites (e.g., COX-2 or 5-HT receptors) using AutoDock Vina .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How do steric and electronic effects from the piperidine-thiophene scaffold influence binding affinity?

- Steric hindrance : The 4-methylthiophene group may reduce accessibility to flat binding pockets (e.g., in kinases), requiring structural analogs with smaller substituents .

- Electronic effects : The electron-rich pyrazine oxygen enhances hydrogen bonding with catalytic residues (e.g., in enzyme active sites), as shown in DFT calculations .

- Conformational analysis : Rotatable bonds in the piperidine ring allow adaptive binding; constrained analogs (e.g., bridged piperidines) can test rigidity-activity relationships .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell line) .

- Structural analogs : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent-specific effects (see table below) :

| Derivative | Substituent (R) | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent compound | -OCH₃ | 2.1 ± 0.3 | COX-2 |

| Analog A | -OC₂H₅ | 5.8 ± 0.7 | COX-2 |

| Analog B | -CH₃ | >10 | COX-2 |

Q. How can physicochemical properties be modified to enhance bioavailability?

- LogP optimization : Introduce polar groups (e.g., -OH or -NH₂) to reduce hydrophobicity (predicted logP = 2.5) .

- Salt formation : Prepare hydrochloride salts to improve aqueous solubility .

- Prodrug design : Mask the carbonyl group as an ester for enhanced membrane permeability .

Methodological Considerations

- Synthetic challenges : Side reactions during acylation (e.g., over-oxidation) require strict inert atmosphere control .

- Data interpretation : Correlate NMR splitting patterns with diastereomer ratios when chiral centers are present .

- Advanced analytics : Use tandem MS (LC-MS/MS) to detect trace degradation products in stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.